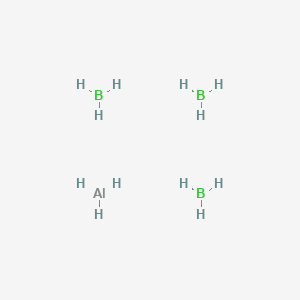
Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH')-, (OC-6-11)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH’)-, (OC-6-11)-, also known as aluminum tris(acetylacetonate), is a coordination compound with the formula C15H21AlO6. It is a white to yellow crystalline powder that is soluble in organic solvents but insoluble in water. This compound is widely used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Aluminum tris(acetylacetonate) can be synthesized by reacting aluminum chloride (AlCl3) with acetylacetone (2,4-pentanedione) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs in an organic solvent like ethanol or toluene under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, aluminum tris(acetylacetonate) is produced using similar methods but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial crystallization techniques. The compound is then dried and packaged for distribution.
化学反応の分析
Types of Reactions
Aluminum tris(acetylacetonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide.
Reduction: It can be reduced to form aluminum metal.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3)
Reduction: Aluminum metal (Al)
Substitution: New coordination compounds with different ligands
科学的研究の応用
Aluminum tris(acetylacetonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is used in the preparation of bio-compatible materials and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an imaging agent.
Industry: The compound is used in the production of coatings, adhesives, and as a precursor for aluminum oxide films in electronics.
作用機序
The mechanism of action of aluminum tris(acetylacetonate) involves the coordination of the aluminum ion with the acetylacetonate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
類似化合物との比較
Similar Compounds
- Aluminum tris(2,4-pentanedionato-O,O’)-, (OC-6-11)-
- Aluminum tris(2,4-pentanedionato-κO2,κO4)-, (OC-6-11)-
Uniqueness
Aluminum tris(acetylacetonate) is unique due to its stability and solubility in organic solvents, making it suitable for a wide range of applications. Its ability to form stable complexes with various ligands also sets it apart from other aluminum compounds.
特性
CAS番号 |
13771-22-7 |
|---|---|
分子式 |
AlB3H12 |
分子量 |
71.5 g/mol |
IUPAC名 |
alumane;borane |
InChI |
InChI=1S/Al.3BH3.3H/h;3*1H3;;; |
InChIキー |
DOKDFYFIEFJHIR-UHFFFAOYSA-N |
正規SMILES |
B.B.B.[AlH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















